
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione
Description
(5S)-5-(Hydroxymethyl)imidazolidine-2,4-dione is a chiral hydantoin derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 5-position of the imidazolidine-2,4-dione core, with an (S)-configuration at the stereogenic center. Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocycles containing two nitrogen and two ketone groups. These compounds exhibit diverse pharmacological activities, including antiviral, antitumor, and central nervous system (CNS)-related effects .
Properties
IUPAC Name |
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRIRBXLTFAPOM-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of amino alcohols with carbonyl compounds. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions may introduce new substituents to the imidazolidine ring.
Scientific Research Applications
Synthesis of Complex Molecules
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex structures through various chemical reactions such as:
- Condensation Reactions : It can react with aldehydes or ketones to form larger cyclic compounds.
- Substitution Reactions : The imidazolidine ring can undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups.
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Description | Example Products |
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Condensation | Forms larger cyclic compounds | Various substituted hydantoins |
Substitution | Introduces functional groups | Functionalized imidazolidines |
Oxidation | Converts hydroxyl to carbonyl groups | Oxidized derivatives |
Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted on various hydantoin derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Drug Development
The structural features of this compound make it a candidate for drug development targeting various diseases, including:
- Inflammatory Diseases : Compounds derived from this hydantoin have shown promise in inhibiting enzymes involved in inflammatory pathways.
- Neurological Disorders : Research is ongoing into its potential neuroprotective effects.
Table 2: Therapeutic Applications and Mechanisms
Mechanism of Action
The mechanism of action of (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Structural Features and Physical Properties
*Calculated from molecular formula C₅H₈N₂O₃.
Key Observations :
- Stereochemistry : The (5S) configuration in the target compound and 5-isopropyl analog () contrasts with the (5R) enantiomer in , which exhibits a negative optical rotation ([α]²⁰D = -98.7) . Stereochemistry significantly impacts biological target interactions, as seen in chiral drugs.
- Substituent Effects : Hydroxymethyl (-CH₂OH) and hydroxyethyl (-CH₂CH₂OH) groups enhance hydrophilicity compared to hydrophobic isopropyl or aryl substituents. This may improve aqueous solubility but reduce membrane permeability .
Key Observations :
- Enantioselective synthesis (e.g., ) requires chiral catalysts or resolution techniques, adding complexity compared to racemic analogs.
Key Observations :
Biological Activity
(5S)-5-(hydroxymethyl)imidazolidine-2,4-dione, also known as hydroxymethyl hydantoin, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C4H6N2O3. It is characterized by the presence of a hydroxymethyl group attached to the imidazolidine ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study comparing various derivatives of benzopsoralens, compounds with hydroxymethyl substitutions demonstrated significant antiproliferative effects against mammalian cells. These effects were linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro. For instance, hydroxymethyl derivatives exhibited enhanced activity against various cancer cell lines, suggesting that structural modifications can optimize their biological efficacy .
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. The compound is believed to interact with specific molecular targets, disrupting essential cellular processes such as DNA replication and repair. This interaction leads to apoptosis in cancer cells and inhibits the growth of pathogenic microorganisms .
Case Studies
- Benzopsoralens Study : A comparative study on benzopsoralens with hydroxymethyl groups indicated that these compounds could induce marked antiproliferative effects in mammalian cells when incubated in darkness. The study highlighted that the presence of hydroxymethyl groups significantly enhances biological activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : In a series of tests against various bacterial strains, this compound demonstrated potent activity against multi-drug resistant strains of Mycobacterium tuberculosis. This finding underscores its potential as a therapeutic agent in treating resistant infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (5S)-5-(hydroxymethyl)imidazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions using amino acid precursors. For example, describes a method where S-amino acids react with phenylisothiocyanate in a solvent system of triethylamine (Et₃N) and dimethylformamide-water (DMF-H₂O) to form imidazolidinone derivatives. Another approach involves acylation under anhydrous conditions, as seen in , where pyridine is used to facilitate the reaction of 5-substituted imidazolidinediones with acyl chlorides. These methods require precise stoichiometric control and inert atmospheres to minimize side reactions.
Q. How is the stereochemical configuration at the 5-position confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. provides crystallographic data (monoclinic space group P21/c, unit cell parameters) for a structurally similar compound, demonstrating how crystallography resolves spatial arrangements. Alternatively, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric purity .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound’s hydroxymethyl group makes it hygroscopic. recommends storage in anhydrous conditions at 2–8°C, sealed under nitrogen or argon to prevent oxidation. Stability studies should include periodic NMR or HPLC analysis to detect hydrolysis or decomposition .
Advanced Research Questions
Q. How can low yields in the cyclization step during synthesis be addressed?
- Methodological Answer : Optimize reaction parameters based on solvent polarity and catalyst choice. highlights the use of Et₃N/DMF-H₂O to enhance cyclization efficiency. Microwave-assisted synthesis or high-pressure reactors may also improve reaction kinetics. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Cross-validate using high-resolution techniques:
- NMR : Compare ¹H/¹³C spectra with density functional theory (DFT)-calculated shifts.
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion integrity.
- X-ray Diffraction : For crystalline batches, refer to crystallographic data (e.g., ) to rule out polymorphic variations .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer : Molecular docking and molecular dynamics simulations can model interactions with target enzymes (e.g., hydrolases). suggests leveraging QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic pathways. Software like AutoDock or Schrödinger Suite can simulate binding affinities, guided by crystallographic data from related compounds .
Q. What in vivo models are suitable for pharmacokinetic studies of this compound?
- Methodological Answer : Use rodent models with protocols adapted from , which details solubility optimization for in vivo applications. For oral administration, prepare suspensions in 0.5% methylcellulose or dissolve in DMSO/saline mixtures (≤5% DMSO). Monitor bioavailability via LC-MS/MS plasma analysis, adjusting formulations to enhance permeability .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzymatic inhibition activity?
- Methodological Answer : Re-evaluate assay conditions:
- Enzyme Source : Use recombinant enzymes (e.g., ’s acylated derivatives) to ensure consistency.
- Inhibitor Concentration : Perform dose-response curves (IC₅₀) to rule out non-specific binding.
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., fluorescence polarization) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.